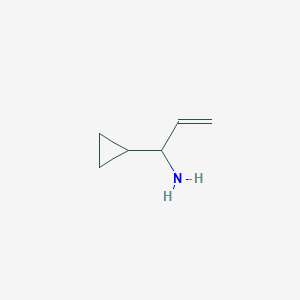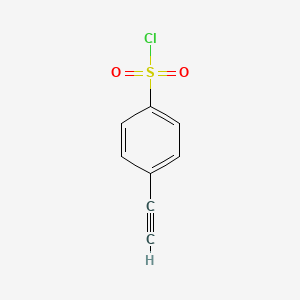
4-Ethynylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H5ClO2S. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the fourth position and a sulfonyl chloride group at the first position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethynylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of 4-ethynylbenzene-1-sulfonyl chloride often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 4-ethynylbenzenesulfonic acid or its salts to produce the desired sulfonyl chloride compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol are often used to dissolve the reactants and control the reaction environment.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethynylbenzene-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: In the industrial sector, 4-ethynylbenzene-1-sulfonyl chloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-ethynylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, it displaces the chloride ion, forming a new covalent bond with the nucleophile. This reaction mechanism is fundamental to the compound’s ability to modify other molecules and create new chemical entities.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzene-1-sulfonyl chloride: Similar in structure but with a methyl group instead of an ethynyl group.
4-Ethylbenzene-1-sulfonyl chloride: Similar in structure but with an ethyl group instead of an ethynyl group.
4-Chlorobenzene-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of an ethynyl group.
Uniqueness: 4-Ethynylbenzene-1-sulfonyl chloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for additional functionalization and can participate in various addition reactions, making this compound versatile in synthetic applications.
Eigenschaften
IUPAC Name |
4-ethynylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZRCONIHDGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
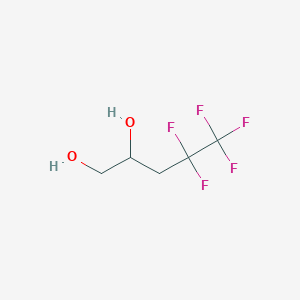



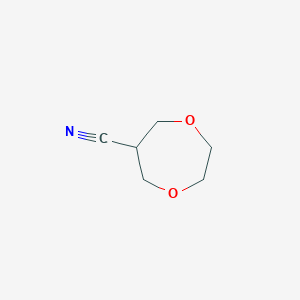
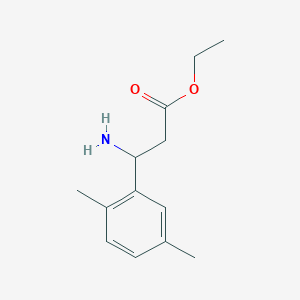
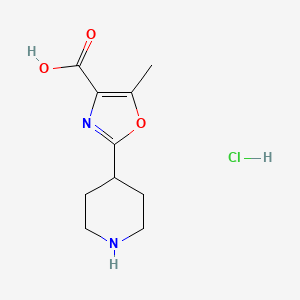

![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
